Pacovatinin B
Description
Pacovatinin B is a Labdane lactone diterpenoid, a class of natural products known for their complex bicyclic structures and diverse biological activities. It was first synthesized by Ye Ziping in 2016 through an eight-step reaction sequence starting from geraniol, a monoterpene alcohol . Key steps in its synthesis include asymmetric Sharpless dihydroxylation and aldol condensation, which established critical stereochemical centers. The final structure, confirmed via ¹H NMR, ¹³C NMR, and HRMS, features a fused lactone ring system characteristic of Labdane diterpenes . While its biological activity remains underexplored in the provided evidence, structural analogs in the Labdane family are associated with cytotoxic, antibacterial, and anti-inflammatory properties .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(3E)-3-[2-[(1R,3S,4aR,6S,8aS)-3,6-dihydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one |
InChI |
InChI=1S/C20H30O4/c1-12-14(6-5-13-8-10-24-18(13)23)20(4)9-7-17(22)19(2,3)16(20)11-15(12)21/h5,14-17,21-22H,1,6-11H2,2-4H3/b13-5+/t14-,15-,16-,17-,20+/m0/s1 |
InChI Key |
HIWGZSDNWGIXOJ-TVDCSIBBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C(=C)[C@@H]2C/C=C/3\CCOC3=O)O)(C)C)O |
Canonical SMILES |
CC1(C(CCC2(C1CC(C(=C)C2CC=C3CCOC3=O)O)C)O)C |
Synonyms |
pacovatinin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Pacovatinin A (CAS: Not specified)
- Structural Differences: Pacovatinin A, isolated from Hedychium coronarium, is a norlabdane diterpene, indicating a truncated carbon skeleton compared to this compound. While both contain lactone rings, Pacovatinin A lacks the 17-aldehyde group present in this compound .
- Bioactivity : Pacovatinin A exhibits cytotoxic effects against cancer cell lines, though direct comparisons with this compound are unavailable .
Coronarin D Methyl Ether (Compound 18)
- Structural Differences : This compound shares the 6-oxo-7,11,13-labdatrien core with this compound but incorporates a methyl ether group at C-17 instead of a lactone ring .
- Bioactivity : Coronarin D methyl ether demonstrates moderate cytotoxicity in vitro, likely due to its α,β-unsaturated carbonyl moiety, a feature absent in this compound .
6-Oxo-7,11,13-labdatrien-17-al-16,15-olide (Compound 19)
- Structural Similarities : This analog closely resembles this compound, with both containing a lactone ring and 17-aldehyde group. However, Compound 19 has an additional hydroxyl group at C-7, which may enhance solubility and hydrogen-bonding interactions .
- Bioactivity : Compound 19’s bioactivity is uncharacterized in the evidence, highlighting a gap in comparative studies.
Comparative Analysis Table
Key Research Findings and Gaps
Synthetic Accessibility: this compound’s synthesis is notable for its use of asymmetric catalysis, enabling precise stereochemical control . In contrast, analogs like Pacovatinin A rely on natural extraction, limiting scalable production .
This gap underscores the need for comparative bioassays.
Structural-Activity Relationships (SAR): The lactone ring in this compound may enhance stability and target binding compared to non-lactone analogs. However, the absence of α,β-unsaturated carbonyl groups (common in cytotoxic Labdanes) suggests divergent mechanisms of action .
Q & A
Q. What structural characteristics of Pacovatinin B are critical for its bioactivity, and how are these properties experimentally validated?
this compound’s bioactivity is influenced by its stereochemistry, functional groups, and molecular conformation. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy for bond connectivity, X-ray crystallography for absolute configuration, and mass spectrometry for molecular weight confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds recommended for pharmacological studies .
Table 1: Key Analytical Techniques for this compound Characterization
| Technique | Purpose | Methodological Standards |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | ≥500 MHz instrument; deuterated solvents |
| HPLC | Purity assessment (UV/ELSD detection) | Gradient elution; C18 column |
| Mass Spectrometry | Molecular weight confirmation | High-resolution (HRMS) preferred |
Q. Which in vitro and in vivo models are most suitable for preliminary efficacy testing of this compound?
In vitro models should include cell lines expressing the target receptor (e.g., cancer lines for antiproliferative assays) with IC₅₀ calculations using dose-response curves (3–5 biological replicates). In vivo models require species-matched disease induction (e.g., xenografts) with controlled variables like age, diet, and genetic background. Adhere to ARRIVE guidelines for animal studies to ensure reproducibility .
Q. What established synthesis protocols ensure high-yield production of this compound, and how is batch consistency maintained?
Multi-step organic synthesis typically involves asymmetric catalysis for stereocontrol and protecting-group strategies for functional group compatibility. Post-synthesis, batch consistency is validated via HPLC purity profiles , elemental analysis (≤0.4% deviation), and spectral fingerprinting (FTIR/NMR). Use quality-by-design (QbD) principles to optimize reaction parameters (temperature, solvent polarity) .
Advanced Research Questions
Q. How should researchers resolve contradictions between this compound’s pharmacokinetic (PK) data in rodent versus non-rodent models?
Discrepancies often arise from species-specific metabolic enzymes or bioavailability differences. Conduct cross-species comparative PK studies with standardized dosing (mg/kg) and sampling intervals. Use compartmental modeling to analyze absorption rates and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification. Iterative hypothesis testing (e.g., enzyme inhibition assays) can isolate causal factors .
Q. What experimental design framework ensures robust investigation of this compound’s mechanism of action (MoA)?
Apply the PICOT framework :
- Population : Target cell lines or animal models.
- Intervention : Dose range covering therapeutic/toxic thresholds.
- Comparison : Positive controls (e.g., existing therapeutics) and vehicle controls.
- Outcome : Quantitative biomarkers (e.g., protein expression via Western blot).
- Time : Acute vs. chronic exposure timelines. Incorporate blinded analysis and independent replication to minimize bias .
Q. How can multivariate statistical methods enhance the interpretation of this compound’s dose-response relationships?
Use response surface methodology (RSM) to model interactions between dose, exposure time, and efficacy/toxicity endpoints. Principal component analysis (PCA) reduces dimensionality in omics datasets (e.g., transcriptomics), while Bayesian hierarchical models account for inter-individual variability. Validate models with k-fold cross-validation .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
Implement design of experiments (DoE) to identify critical process parameters (CPPs) affecting yield/purity. Use process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Archive synthesis batches with certificates of analysis (CoA) detailing spectral data and chromatograms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
